N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine
Overview
Description
N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of boc-protected amino esters , which are generally used in peptide synthesis and other organic transformations . These compounds are designed to protect amino groups during synthesis, allowing for transformations of other functional groups .
Mode of Action
The N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine compound acts as a protecting group for amino functions. It is added to the amino group to prevent it from reacting during the synthesis of complex molecules . The compound can be removed when no longer needed, typically through a process called deprotection . This process involves the use of strong acids such as trifluoroacetic acid (TFA) or other catalysts .
Biochemical Pathways
The compound plays a significant role in the synthesis of functionally and structurally diverse amino ester molecules . These molecules are created by cross-coupling various esters and secondary amines .
Pharmacokinetics
The compound’s properties as a boc-protected amino ester suggest that its bioavailability would be influenced by factors such as its stability, solubility, and the efficiency of its deprotection process .
Result of Action
The primary result of the action of this compound is the protection of amino groups during the synthesis of complex molecules. This allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the deprotection process is facilitated by the presence of strong acids . Additionally, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis makes it suitable for use in various reaction environments . The compound’s action can also be influenced by the presence of water and other solvents .
Properties
IUPAC Name |
tert-butyl (6R)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13)4-5-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYQXSSDWRYNKR-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](OCC12CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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